molecular formula C13H20N2 B1416200 N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine CAS No. 920461-58-1

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine

Cat. No. B1416200
CAS RN: 920461-58-1
M. Wt: 204.31 g/mol
InChI Key: KYDQZFXRJQXNOT-UHFFFAOYSA-N
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Description

“N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine” is a chemical compound with the molecular weight of 204.32 . The IUPAC name for this compound is N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H20N2/c1-14-10-12-6-2-3-7-13 (12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3 . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine” include its molecular weight (204.32) and its IUPAC name (N-methyl [2- (1-pyrrolidinylmethyl)phenyl]methanamine) . For more detailed properties, it’s recommended to refer to a comprehensive chemical database.

Scientific Research Applications

Neuroscience Research

In the field of neuroscience, N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine may serve as a valuable tool for studying neurotransmitter systems. Its structure suggests potential interactions with neural receptors or transporters, which could be exploited to understand neural communication pathways and the effects of various psychotropic drugs .

Pharmacology

Pharmacologically, this compound could be used in the development of new medications. Its molecular framework, which includes a pyrrolidine ring, is often seen in molecules that interact with central nervous system targets. This makes it a candidate for the synthesis of novel therapeutic agents aimed at treating neurological disorders .

Materials Science

In materials science, the compound’s organic structure could be utilized in the synthesis of complex polymers or as a starting material for the creation of organic semiconductors. Its potential to form stable bonds with various materials could lead to advancements in the production of high-performance materials .

Biochemistry

Biochemically, N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine might be involved in enzyme inhibition studies due to its structural similarity to certain amino acid derivatives. This could provide insights into enzyme mechanisms and help in the design of inhibitors for therapeutic use .

properties

IUPAC Name

N-methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-14-10-12-6-2-3-7-13(12)11-15-8-4-5-9-15/h2-3,6-7,14H,4-5,8-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDQZFXRJQXNOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=CC=C1CN2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650886
Record name N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Methyl-1-[2-(pyrrolidin-1-ylmethyl)phenyl]methanamine

CAS RN

920461-58-1
Record name N-Methyl-1-{2-[(pyrrolidin-1-yl)methyl]phenyl}methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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